1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
CAS No.:
Cat. No.: VC20434088
Molecular Formula: C9H9FN4
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9FN4 |
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Molecular Weight | 192.19 g/mol |
IUPAC Name | 2-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13) |
Standard InChI Key | RMHXBNLLMASVAR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=N1)N)C2=CC(=CC=C2)F |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Substituent Effects
The 1,2,4-triazole nucleus in 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine adopts a planar configuration, with the fluorine atom at the meta position of the phenyl ring introducing steric and electronic perturbations. Comparative studies of analogous systems, such as 3-phenyl-1,2,4-triazol-5-amine, reveal that substituents significantly influence planarity and intermolecular interactions . For instance, in 3-phenyl-1,2,4-triazol-5-amine, the phenyl ring forms a dihedral angle of 2.3° with the triazole plane, whereas bulkier substituents like methyl groups increase non-planarity .
The methyl group at position 3 likely induces steric hindrance, reducing π-electron delocalization between the triazole ring and the amino group. This effect mirrors observations in 5-phenyl-1,2,4-triazol-3-amine, where pyramidalization of the amino group (deviation: 0.21 Å from planarity) correlates with reduced conjugation .
Hydrogen Bonding and Crystallographic Behavior
In crystalline states, 1,2,4-triazoles frequently form hydrogen-bonded networks. For example, 3-phenyl-1,2,4-triazol-5-amine assembles into a two-dimensional network via N–H⋯N interactions . Similarly, the fluorine atom in 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine may participate in C–F⋯H–N hydrogen bonds, enhancing lattice stability. The methyl group’s hydrophobic character could further modulate crystal packing, as seen in 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, where alkyl chains influence supramolecular arrangements .
Table 1: Structural Parameters of Selected 1,2,4-Triazole Derivatives
*Predicted values based on analogous structures.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be inferred from methods used for related compounds. A plausible pathway involves:
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Condensation: Reacting 3-fluorophenylhydrazine with methyl isothiocyanate to form a thiosemicarbazide intermediate.
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Cyclization: Treating the intermediate with aqueous NaOH under reflux to induce cyclization into the 1,2,4-triazole core .
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Functionalization: Introducing the methyl group via alkylation or using pre-functionalized building blocks .
This approach mirrors the synthesis of 1-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles, where cyclization and subsequent functionalization yield target molecules .
Spectroscopic and Analytical Data
While experimental data for the exact compound are unavailable, analogous systems provide insights:
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IR Spectroscopy: N–H stretching vibrations in 1,2,4-triazol-5-amines appear at 3300–3400 cm⁻¹, while C–F stretches occur near 1220 cm⁻¹ .
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NMR Spectroscopy: In 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, the triazole proton resonates at δ 8.2 ppm (¹H NMR), and the fluorophenyl group shows multiplet splitting at δ 7.4–7.6 ppm .
Table 2: Predicted Spectroscopic Features of 1-(3-Fluorophenyl)-3-Methyl-1H-1,2,4-Triazol-5-Amine
Technique | Key Signals |
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¹H NMR | δ 2.4 (s, 3H, CH₃), δ 7.3–7.6 (m, 4H, Ar–H), δ 8.1 (s, 1H, NH₂) |
¹³C NMR | δ 14.2 (CH₃), δ 115–162 (Ar–C), δ 158.4 (C–F), δ 165.8 (C–N) |
IR | 3350 cm⁻¹ (N–H), 1225 cm⁻¹ (C–F), 1600 cm⁻¹ (C=N) |
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